![molecular formula C12H15Br2NO2 B3248663 2,4-dibromo-N-[(4-methoxyphenyl)methyl]butanamide CAS No. 188532-62-9](/img/structure/B3248663.png)
2,4-dibromo-N-[(4-methoxyphenyl)methyl]butanamide
Descripción general
Descripción
2,4-dibromo-N-[(4-methoxyphenyl)methyl]butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Br-MPB, and it belongs to the class of N-alkyl amides.
Mecanismo De Acción
The mechanism of action of 2,4-dibromo-N-[(4-methoxyphenyl)methyl]butanamide is not well understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of various proteins and DNA fragmentation. This compound also inhibits the growth and proliferation of cancer cells by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects
2,4-dibromo-N-[(4-methoxyphenyl)methyl]butanamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes, including p53, Bcl-2, and Bax. This compound also inhibits the migration and invasion of cancer cells by regulating the expression of various matrix metalloproteinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-dibromo-N-[(4-methoxyphenyl)methyl]butanamide in lab experiments is its potent anticancer activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a promising lead compound for the development of new anticancer drugs. However, one of the limitations of using this compound is its toxicity, which can limit its use in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the use of 2,4-dibromo-N-[(4-methoxyphenyl)methyl]butanamide in scientific research. One of the most significant directions is the development of new anticancer drugs based on this compound. Researchers can modify the structure of this compound to improve its potency and reduce its toxicity. Another direction is the investigation of the mechanism of action of this compound, which can provide insights into the development of new therapeutic strategies for cancer treatment. Finally, researchers can also explore the use of this compound in other fields of scientific research, such as materials science and catalysis.
Conclusion
2,4-dibromo-N-[(4-methoxyphenyl)methyl]butanamide is a promising compound that has potential applications in various fields of scientific research. This compound exhibits potent anticancer activity and has been shown to induce apoptosis and inhibit the growth and proliferation of cancer cells. However, the toxicity of this compound can limit its use in preclinical and clinical studies. Future research can focus on the development of new anticancer drugs based on this compound, the investigation of its mechanism of action, and the exploration of its use in other fields of scientific research.
Aplicaciones Científicas De Investigación
2,4-dibromo-N-[(4-methoxyphenyl)methyl]butanamide has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where it is used as a lead compound for the development of new drugs. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
2,4-dibromo-N-[(4-methoxyphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br2NO2/c1-17-10-4-2-9(3-5-10)8-15-12(16)11(14)6-7-13/h2-5,11H,6-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMUOUSLDGKWLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(CCBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dibroMo-N-(4-Methoxybenzyl)butanaMide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



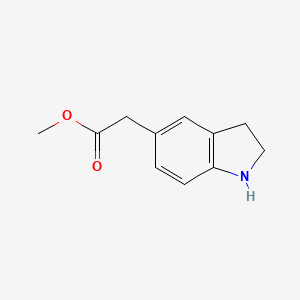
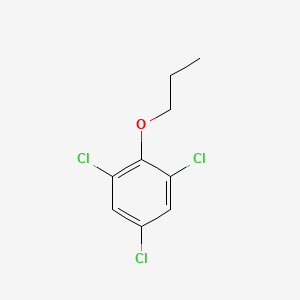

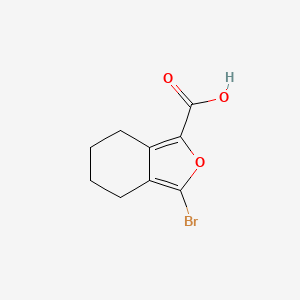
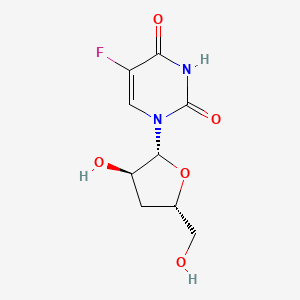
![3,3'',5,5''Tetramethyl-[1,1':4',1''-terphenyl]-4,4''-diol](/img/structure/B3248615.png)
![2,2'-(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B3248622.png)
![2-Propenoic acid, 2-azido-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)-](/img/structure/B3248629.png)
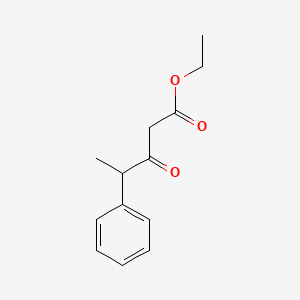

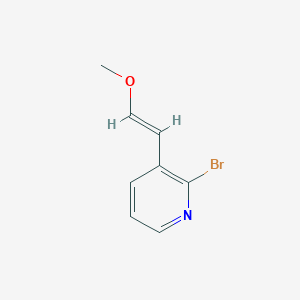

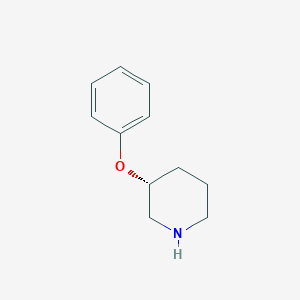
![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B3248678.png)